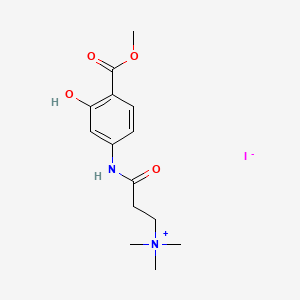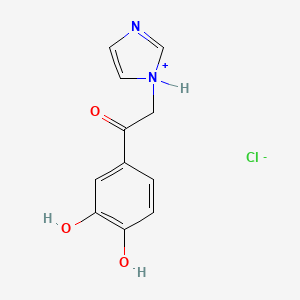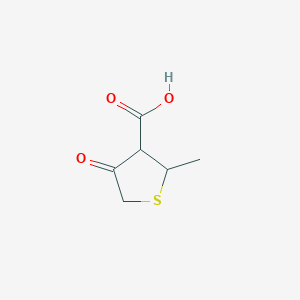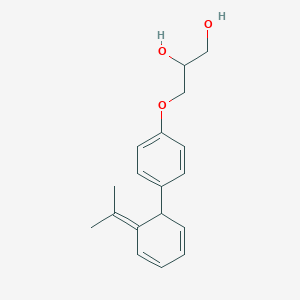
Phenoxy resin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenoxy resin is a thermoplastic polymer derived from bisphenol A and epichlorohydrin. It is classified as a polyether due to the chain of ether functional groups across its backbone. Phenoxy resins are known for their excellent thermal stability, adhesive strength, and chemical resistance .
Méthodes De Préparation
Phenoxy resins are synthesized through the reaction of bisphenol A with epichlorohydrin. The reaction conditions involve controlling the ratio of bisphenol A to epichlorohydrin to achieve the desired molecular weight, typically ranging from 30,000 to 70,000 g/mol . Industrial production methods often involve the use of catalysts and specific temperature conditions to optimize the polymerization process .
Analyse Des Réactions Chimiques
Phenoxy resins undergo various chemical reactions, including:
Oxidation: Phenoxy resins can be oxidized under specific conditions, leading to the formation of hydroxyl groups.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and various catalysts. Major products formed from these reactions include cross-linked polymers with improved mechanical and thermal properties .
Applications De Recherche Scientifique
Phenoxy resins have a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of phenoxy resins involves their ability to form strong adhesive bonds and provide thermal stability. The molecular targets include the hydroxyl and ether functional groups, which interact with various substrates to form durable coatings and adhesives . The pathways involved include cross-linking reactions with isocyanates and anhydrides, leading to enhanced mechanical properties .
Comparaison Avec Des Composés Similaires
Phenoxy resins are similar to other polyethers used in epoxies but differ in their higher molecular weight and lack of epoxy functional groups . Similar compounds include:
Epoxy resins: Known for their strong adhesive properties and chemical resistance.
Phenolic resins: Used for their thermal stability and flame resistance.
Polyphenylene oxide resins: Possess great resistance to water and high temperatures.
Phenoxy resins are unique in their combination of high molecular weight, thermal stability, and adhesive strength, making them suitable for a wide range of applications .
Propriétés
Numéro CAS |
26402-79-9 |
|---|---|
Formule moléculaire |
C18H22O3 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
3-[4-(6-propan-2-ylidenecyclohexa-2,4-dien-1-yl)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C18H22O3/c1-13(2)17-5-3-4-6-18(17)14-7-9-16(10-8-14)21-12-15(20)11-19/h3-10,15,18-20H,11-12H2,1-2H3 |
Clé InChI |
LPXOYRYOYTYPRA-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1C=CC=CC1C2=CC=C(C=C2)OCC(CO)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13775567.png)
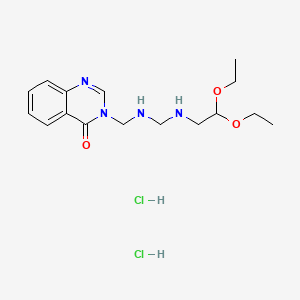

![Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]-](/img/structure/B13775584.png)

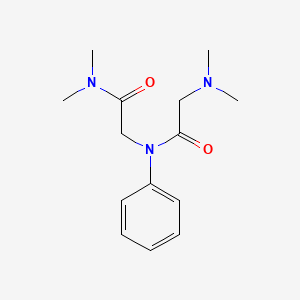
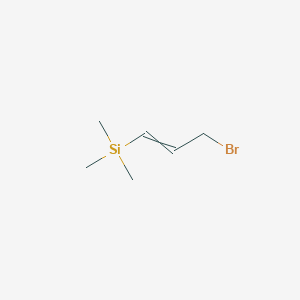
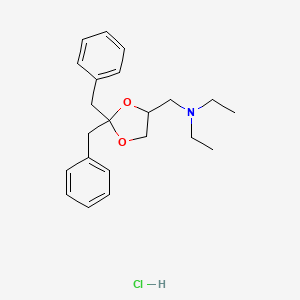

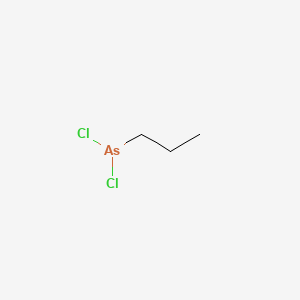
![(2E)-2-[(4E)-4-hydroxyimino-2-methylcyclohexa-2,5-dien-1-ylidene]-2-phenylacetonitrile](/img/structure/B13775632.png)
